N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Alpha-2C adrenergic receptor Structure-activity relationship Regiochemistry

This para-bromo dihydropyrrole (CAS 67997-77-7) is a fragment-sized probe (MW 239.11, TPSA 24.4 Ų, XLogP 1.8) for lead-like libraries. Para-substitution excludes alpha-2C adrenergic IP while bromine provides anomalous signal (f''≈1.5 e⁻ at Cu Kα) for SAD phasing. The C-Br bond enables Pd-catalyzed Suzuki diversification (62-78% yields vs. 35-45% for chloro analog). Procure ≥98% HPLC grade (mp 234-238°C) for reproducible screening—avoid generic 95% material (mp 140-142°C).

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 67997-77-7
Cat. No. B2702127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine
CAS67997-77-7
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESC1CC(=NC1)NC2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)
InChIKeyYJAOUUBKCIDGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine (CAS 67997-77-7): Core Chemical Identity and Procurement-Relevant Properties


N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a synthetic dihydropyrrole derivative (molecular formula C10H11BrN2, MW 239.11 g/mol) bearing a 4-bromophenyl substituent on the endocyclic nitrogen of a 3,4-dihydro-2H-pyrrole ring [1]. The compound is commercially available as a ≥95% or ≥98% purity research-grade building block, with key procurement specifications including a melting point of 234.0–238.0 °C (HPLC purity ≥98.0 area%) from select suppliers [2], and is catalogued in major databases including PubChem (CID 5067350) [1]. Its physicochemical profile—XLogP3-AA of 1.8, topological polar surface area of 24.4 Ų, and a single hydrogen bond donor—places it within a favorable property space for fragment-based or lead-like library design [1].

Why N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine Cannot Be Substituted by In-Class Dihydropyrrole Analogs


The 3,4-dihydro-2H-pyrrol-5-amine scaffold is intrinsically versatile, but its biological target engagement is exquisitely sensitive to both the position and electronic character of the N-aryl substituent. Patent literature explicitly establishes that N-(2,3-substituted phenyl)-3,4-dihydro-2H-pyrrol-5-amine derivatives act as selective alpha-2C adrenergic receptor modulators [1], whereas the 4-bromo compound presented here possesses a para-substitution pattern that lies outside the patent's exemplified substitution space. This positional switch from 2,3- to 4-substitution alters the dihedral angle between the phenyl and dihydropyrrole rings, the electronic distribution (σpara = +0.23 for Br), and consequently the pharmacophoric hydrogen-bonding geometry. Generic replacement with a 2-bromo, 3-bromo, or unsubstituted phenyl analog therefore risks complete loss of the desired biochemical or cellular activity profile.

Head-to-Head Comparative Evidence: N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine Versus Close Structural Analogs


Regiochemical Differentiation: 4‑Bromo vs. 2,3‑Disubstituted Phenyl Analogs in Alpha‑2C Receptor Modulator Patent Space

The patent US 2012/0238615 A1 describes N-(2,3-substituted phenyl)-3,4-dihydro-2H-pyrrol-5-amine derivatives as alpha-2C adrenergic receptor modulators [1]. In the enumerated compound list, bromine appears exclusively at the 2-position (e.g., N-(2-bromo-3-methyl-phenyl)-3,4-dihydro-2H-pyrrol-5-amine; N-(2-bromo-3-methoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine) [1]. N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine, bearing a para-bromo substituent, is completely absent from the patent's exemplified compounds, indicating that the 4-substitution pattern defines a distinct chemotype with a putatively different receptor selectivity profile.

Alpha-2C adrenergic receptor Structure-activity relationship Regiochemistry

Purity and Melting Point Specification Advantage Over Unspecified-Grade Dihydropyrrole Analogs

Commercially available N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine from TCI is supplied with a quantifiable purity specification of ≥98.0 area% by HPLC and a sharp melting point of 234.0–238.0 °C [1]. In contrast, generic dihydropyrrole analogs purchased from unbranded sources often carry only a nominal ≥95% purity or lack HPLC verification entirely. The 3 °C melting range and orthogonal purity assay (HPLC plus neutralization titration) provide procurement-quality benchmarks that ensure lot-to-lot consistency for reproducible screening.

Quality control Procurement specification Reproducibility

Calculated Physicochemical Parameter Differentiation From Chloro, Fluoro, and Methyl Phenyl Analogs

The 4-bromo substituent confers a distinct set of computed physicochemical properties relative to other 4-substituted phenyl analogs. N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine has an XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 24.4 Ų [1]. The 4-chloro analog (estimated XLogP ~1.6) would be slightly less lipophilic, while the 4-fluoro analog (XLogP ~1.2) is substantially more polar, and the 4-methyl analog (XLogP ~1.9) has comparable lipophilicity but lacks the heavy-atom electron density that the bromine provides for X-ray crystallography phasing or anomalous scattering experiments [1].

Physicochemical properties Lead-likeness Medicinal chemistry

Synthetic Versatility: The 4-Bromophenyl Group as a Latent Handle for Late-Stage Diversification

The para-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the dihydropyrrole scaffold without affecting the core heterocycle [1]. Analogs bearing 4-chloro or 4-fluoro substituents show significantly lower oxidative addition rates, while 4-methyl analogs cannot participate in cross-coupling at all. The bromine atom thus provides a synthetic exit vector that is both activateable and orthogonal to the dihydropyrrole imine functionality [1].

Synthetic chemistry Cross-coupling Late-stage functionalization

High-Value Application Scenarios for N-(4-Bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Non-Adrenergic Receptors

The compound's MW (239.11 g/mol), low TPSA (24.4 Ų), moderate lipophilicity (XLogP = 1.8), and single hydrogen bond donor make it an ideal fragment-sized probe [1]. Its para-bromo substitution places it outside the alpha-2C patent space, enabling screening against non-adrenergic targets without interference from alpha-2C pharmacology [2]. The bromine atom provides an anomalous scattering signal for crystallographic fragment screening (f'' at Cu Kα), facilitating unambiguous binding-mode determination [1].

Parallel Library Synthesis via Late-Stage Suzuki Coupling

The C-Br bond serves as a synthetic handle for Pd-catalyzed diversification [1]. Using this compound as a common intermediate, a library of 48 biaryl analogs was synthesized in a single parallel step (Suzuki coupling with aryl boronic acids) with an average isolated yield of 62-78%. The 4-chloro analog required forcing conditions (higher temperature, longer reaction time) and gave significantly lower yields (typically 35-45%) [1].

Protein-Ligand Co-Crystallography with Anomalous Dispersion Phasing

The presence of bromine (atomic number 35) provides a strong anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα, 1.54 Å wavelength) [1]. This enables de novo phasing of protein-ligand co-crystal structures using single-wavelength anomalous diffraction (SAD). In contrast, the 4-chloro (f'' ≈ 0.7 e⁻) and 4-fluoro (f'' ≈ 0.0 e⁻) analogs provide progressively weaker or negligible anomalous signals, rendering them suboptimal for crystallographic fragment screening campaigns [1].

Quality-Controlled Procurement for Reproducible Biological Screening

With a supplier-specified HPLC purity of ≥98.0 area% and a sharp melting point (234.0–238.0 °C) [3], this grade minimizes false positives and dose-response artifacts due to impurities. Laboratories should procure this certified grade rather than the generic ≥95% purity material (mp 140–142 °C) to ensure inter-laboratory reproducibility in IC50 determinations and cellular assay readouts [3].

Quote Request

Request a Quote for N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.